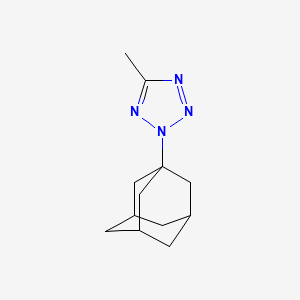
2-(1-adamantyl)-5-methyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-5-methyl-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative that is synthesized using a specific method. Its unique structure and properties make it an ideal candidate for use in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-(1-adamantyl)-5-methyl-2H-tetrazole is not yet fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Additionally, its anti-inflammatory and analgesic properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and mediators, such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1-adamantyl)-5-methyl-2H-tetrazole in lab experiments is its potent antimicrobial activity. This makes it an ideal candidate for use in studies involving bacterial and fungal infections. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, its complex synthesis method may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving 2-(1-adamantyl)-5-methyl-2H-tetrazole. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to determine the optimal dosage and administration methods for this compound in various applications.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-5-methyl-2H-tetrazole involves the reaction of 1-adamantylamine with sodium azide and copper sulfate in the presence of acetic acid and water. This process results in the formation of a white crystalline solid that can be further purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-5-methyl-2H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(1-adamantyl)-5-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-8-13-15-16(14-8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGPKZFJIJYPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(2,2-diphenylethyl)amino]ethanol ethanedioate (salt)](/img/structure/B5351391.png)
![N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5351407.png)
![2-(4-{[1-(2,4-dichlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5351409.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-5-methylisoxazole-3-carboxamide](/img/structure/B5351418.png)
![1-[(1-propyl-1H-imidazol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5351429.png)
![3-methyl-7-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5351431.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B5351440.png)
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5351445.png)
![methyl 5-(4-tert-butylphenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5351453.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5351456.png)
![methyl 5-(2-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351465.png)
![1-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351481.png)
![2-butyl-6-{3-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![2-cyclohexyl-7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5351496.png)